3-Amino-4-methylpyridine
Overview
Description
3-Amino-4-methylpyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
3-Amino-4-methylpyridine is a chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals . .
Mode of Action
It is known to be used in the synthesis of other compounds, such as 2-chlorin-3-amido-4-methyl pyridine . This suggests that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
It is known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
As a chemical intermediate, it is likely to contribute to the biological activity of the final compounds it helps synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the Suzuki–Miyaura cross-coupling reaction, in which it is involved, is known to be influenced by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that it can be synthesized through the reaction of 4-methylpyridine and N2O5
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 102-107 °C and a boiling point of 254°C
Dosage Effects in Animal Models
It is known that it can have toxic effects
Metabolic Pathways
It is known that it can be involved in the synthesis of anti-AIDS pharmaceutical nevirapine
Transport and Distribution
It is known that it is soluble in organic solvents
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-methylpyridine can be synthesized through several methods. One common method involves the reaction of 4-methylpyridine with nitrogen pentoxide (N2O5). This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Another method involves the use of 4-methylpyridine-3-boronic acid as a raw material. In this process, an inorganic amide is used as an ammonia source, and the reaction is catalyzed by a metal oxide. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods: In industrial settings, this compound is often produced using high-pressure reactors. For instance, 2-chloro-3-amino-4-methylpyridine can be reacted with sodium acetate and methanol in the presence of palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Oxidation: Products include pyridine N-oxides.
Reduction: Products include secondary and tertiary amines.
Substitution: Products include halogenated and alkylated pyridines.
Scientific Research Applications
3-Amino-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Amino-4-methylpyridine can be compared with other similar compounds such as:
2-Amino-4-methylpyridine: This compound has the amino group at the second position instead of the third, leading to different chemical properties and reactivity.
3-Amino-2-chloro-4-methylpyridine: The presence of a chlorine atom at the second position significantly alters its chemical behavior and applications.
3-Aminopyridine: Lacking the methyl group, this compound exhibits different reactivity and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-8-4-6(5)7/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKMZYWDWWIWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187867 | |
Record name | 3-Pyridinamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-27-1 | |
Record name | 3-Amino-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinamine, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PYRIDINAMINE, 4-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN55RQ07B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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